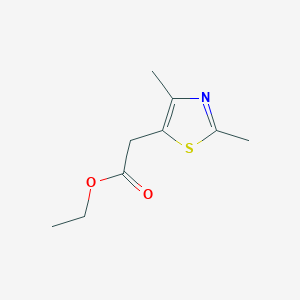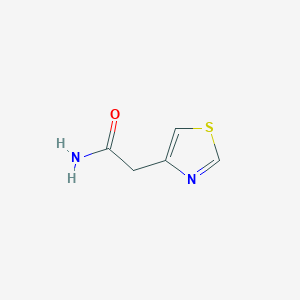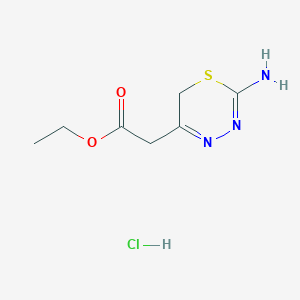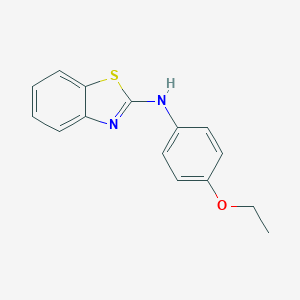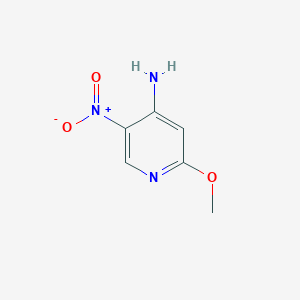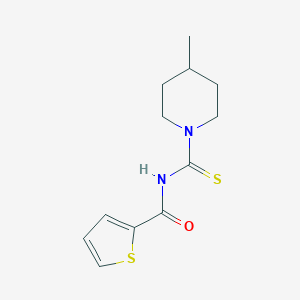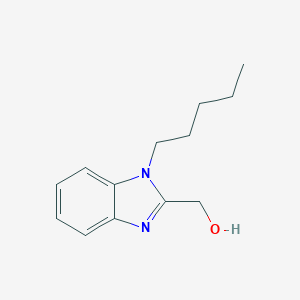![molecular formula C17H12N2 B188334 2-Phenylimidazo[1,2-a]quinoline CAS No. 74944-11-9](/img/structure/B188334.png)
2-Phenylimidazo[1,2-a]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylimidazo[1,2-a]quinoline is a heterocyclic compound that has gained significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to possess various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 2-Phenylimidazo[1,2-a]quinoline is not fully understood. However, studies have suggested that this compound exerts its biological activity through the inhibition of various enzymes and signaling pathways. For instance, 2-Phenylimidazo[1,2-a]quinoline has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
2-Phenylimidazo[1,2-a]quinoline has been found to exhibit various biochemical and physiological effects. For instance, this compound has been shown to induce apoptosis, a programmed cell death process, in cancer cells. Additionally, 2-Phenylimidazo[1,2-a]quinoline has been found to inhibit the production of reactive oxygen species (ROS), which are known to play a role in the development of various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Phenylimidazo[1,2-a]quinoline in lab experiments is its potent biological activity. This compound has been found to exhibit activity at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using 2-Phenylimidazo[1,2-a]quinoline is its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-Phenylimidazo[1,2-a]quinoline. One of the areas of interest is the development of this compound as a potential anticancer agent. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, the mechanism of action of 2-Phenylimidazo[1,2-a]quinoline needs to be further elucidated to improve our understanding of its biological activity. Finally, the use of 2-Phenylimidazo[1,2-a]quinoline in combination with other drugs or therapies should be explored to enhance its therapeutic potential.
Conclusion:
In conclusion, 2-Phenylimidazo[1,2-a]quinoline is a promising compound with potential therapeutic applications. Its potent biological activity against cancer, inflammation, and viruses makes it an attractive candidate for drug development. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-Phenylimidazo[1,2-a]quinoline can be achieved through several methods, including the condensation of 2-aminobenzophenone with glyoxal in the presence of a catalyst. Another method involves the reaction of 2-aminobenzophenone with an aldehyde in the presence of a Lewis acid catalyst. The yield of this compound can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
2-Phenylimidazo[1,2-a]quinoline has been extensively studied for its potential therapeutic applications. It has been found to possess potent anticancer activity against various cancer cell lines, including breast, ovarian, and lung cancer. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-Phenylimidazo[1,2-a]quinoline has been found to possess antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Propiedades
Número CAS |
74944-11-9 |
|---|---|
Nombre del producto |
2-Phenylimidazo[1,2-a]quinoline |
Fórmula molecular |
C17H12N2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
2-phenylimidazo[1,2-a]quinoline |
InChI |
InChI=1S/C17H12N2/c1-2-6-13(7-3-1)15-12-19-16-9-5-4-8-14(16)10-11-17(19)18-15/h1-12H |
Clave InChI |
FQJSDLFCFOISBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)C=CC4=CC=CC=C43 |
SMILES canónico |
C1=CC=C(C=C1)C2=CN3C(=N2)C=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



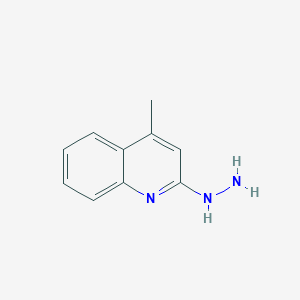
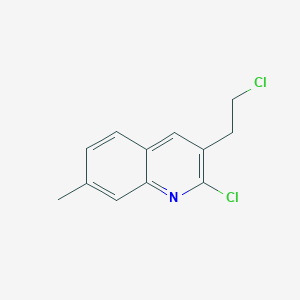
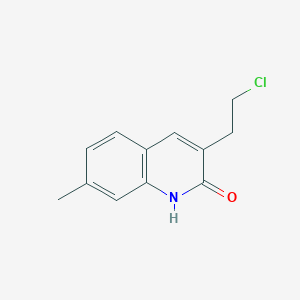
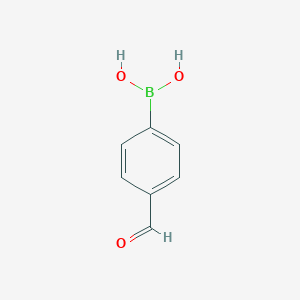
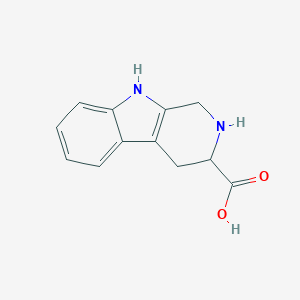
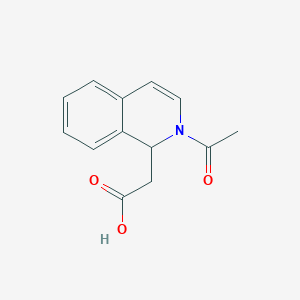
![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)
